molecular formula C8H9BO4 B150964 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid CAS No. 499769-88-9

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid

Cat. No.: B150964
CAS No.: 499769-88-9
M. Wt: 179.97 g/mol
InChI Key: MCWPMXPNJVZOTP-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid is an organic compound with the molecular formula C8H9BO4 It is a boronic acid derivative featuring a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with a boronic acid derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the benzodioxin derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve heating the reaction mixture to temperatures between 80-100°C .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug molecules. The boronic acid group can interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-3,10-11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWPMXPNJVZOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405528
Record name 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-88-9
Record name 2,3-Dihydro-1,4-benzodioxin-5-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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